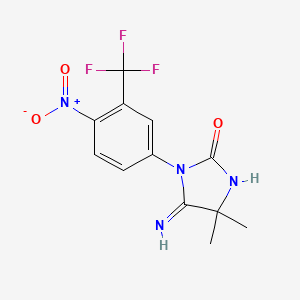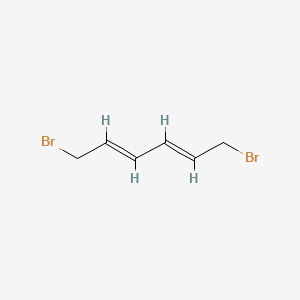
sodium;3-(113C)methyl-2-oxo(413C)butanoate
Descripción general
Descripción
Sodium;3-(113C)methyl-2-oxo(413C)butanoate: is a chemical compound that is a derivative of butanoic acid It is characterized by the presence of isotopic carbon atoms at specific positions in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-(113C)methyl-2-oxo(413C)butanoate typically involves the introduction of isotopic carbon atoms into the butanoic acid framework. This can be achieved through various synthetic routes, including:
Isotopic Labeling: Incorporating isotopic carbon atoms into precursor molecules followed by chemical transformations to obtain the desired compound.
Chemical Reactions: Utilizing specific reagents and catalysts to facilitate the incorporation of isotopic carbon atoms at designated positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale isotopic labeling techniques and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Selection: Choosing appropriate isotopically labeled precursors.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing purification techniques like chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;3-(113C)methyl-2-oxo(413C)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium;3-(113C)methyl-2-oxo(413C)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of sodium;3-(113C)methyl-2-oxo(413C)butanoate involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Metabolic Pathways: It can be incorporated into metabolic pathways, affecting the production of key metabolites.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Sodium;3-(113C)methyl-2-oxo(413C)butanoate can be compared with other similar compounds, such as:
Sodium;3-methyl-2-oxobutanoate: A non-isotopic version with similar chemical properties but lacking isotopic labeling.
Sodium;3-(113C)methyl-2-oxo(113C)butanoate: Another isotopically labeled compound with different isotopic positions.
Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers in various fields.
Propiedades
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(413C)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-AWQJXPNKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)
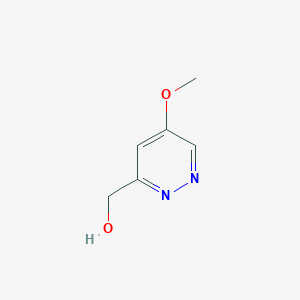
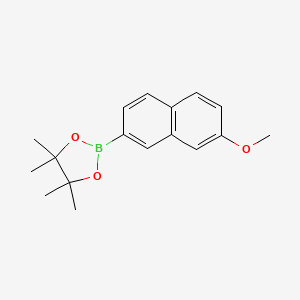

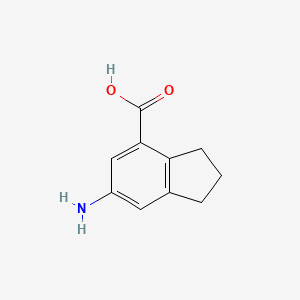
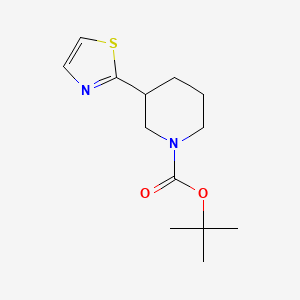

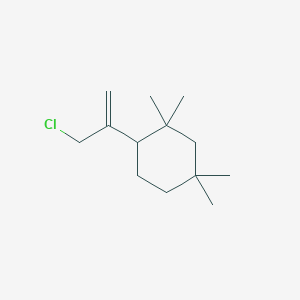
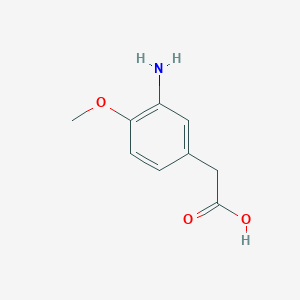
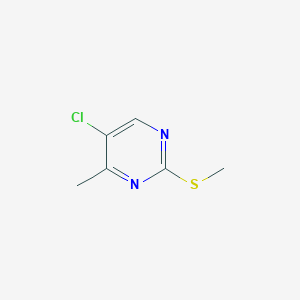

![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
